1-Butyl-2-oxocyclohexane-1-carboxamide
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Overview
Description
1-Butyl-2-oxocyclohexane-1-carboxamide is an organic compound belonging to the class of cyclic ketones It features a cyclohexane ring with a butyl group and an oxo group attached to the first carbon, and a carboxamide group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-2-oxocyclohexane-1-carboxamide can be synthesized through the amidation of carboxylic acid substrates. One common method involves reacting ethyl 2-oxocyclohexane-1-carboxylate with an appropriate amine under catalytic or non-catalytic conditions . The reaction typically requires a dehydrating agent or a coupling reagent to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and crystallization, can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-2-oxocyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spiro[cyclohexane-1,3’-indoline]-2,2’-diones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Manganese(III) acetate in acetic acid is commonly used for oxidative cyclization.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Spiro[cyclohexane-1,3’-indoline]-2,2’-diones.
Reduction: Corresponding alcohols.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
1-Butyl-2-oxocyclohexane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-butyl-2-oxocyclohexane-1-carboxamide involves its interaction with molecular targets and pathways in biological systems. The compound’s antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals . This process involves the dissociation of O-H bonds and the transfer of electrons, which helps protect cells from oxidative damage.
Comparison with Similar Compounds
2-Oxocyclohexanecarboxamide: Shares a similar cyclohexane ring structure but lacks the butyl group.
Spiro[cyclohexane-1,3’-indoline]-2,2’-diones: Formed through the oxidation of 1-butyl-2-oxocyclohexane-1-carboxamide.
Uniqueness: this compound is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The butyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and penetrate cells.
Properties
CAS No. |
62221-89-0 |
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Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
1-butyl-2-oxocyclohexane-1-carboxamide |
InChI |
InChI=1S/C11H19NO2/c1-2-3-7-11(10(12)14)8-5-4-6-9(11)13/h2-8H2,1H3,(H2,12,14) |
InChI Key |
WUBRAELEDRZQBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCCCC1=O)C(=O)N |
Origin of Product |
United States |
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